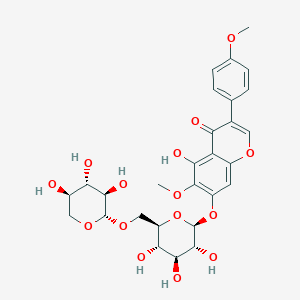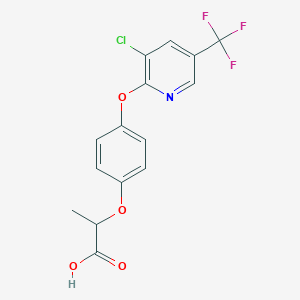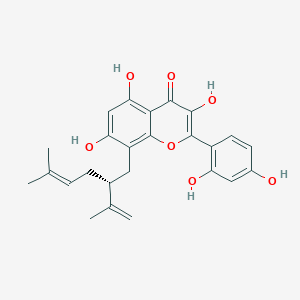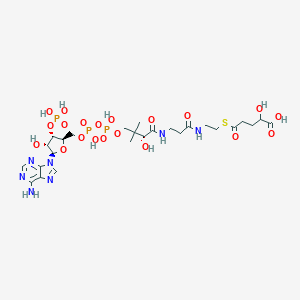
2-Hydroxyglutaryl-5-coenzyme A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyglutaryl-5-coenzyme A is a vital intermediate in the metabolic pathway of lysine degradation. This compound is produced in the mitochondria of eukaryotic cells and plays a crucial role in the catabolism of lysine. The compound is formed by the enzymatic activity of 2-amino-6-oxohexanoate synthase, which is responsible for the conversion of 2-aminoadipate semialdehyde to 2-hydroxyglutaryl-5-coenzyme A.
Mécanisme D'action
The mechanism of action of 2-hydroxyglutaryl-5-coenzyme A involves its enzymatic conversion to other metabolites in the lysine degradation pathway. The compound is first converted to 2-oxoglutarate by the activity of 2-hydroxyglutaryl-CoA dehydratase. 2-Oxoglutarate is then further metabolized to produce energy and other metabolites.
Effets Biochimiques Et Physiologiques
2-Hydroxyglutaryl-5-coenzyme A is an essential intermediate in the lysine degradation pathway. The compound plays a crucial role in the catabolism of lysine and the production of energy. The biochemical and physiological effects of 2-hydroxyglutaryl-5-coenzyme A are therefore closely linked to the metabolic processes of the cell.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-hydroxyglutaryl-5-coenzyme A in lab experiments include its specificity as a substrate for lysine degradation enzymes and its ease of synthesis. However, the compound has limitations in terms of stability and the availability of enzymes required for its conversion to other metabolites.
Orientations Futures
For the study of 2-hydroxyglutaryl-5-coenzyme A include the investigation of its role in the regulation of lysine metabolism and the identification of enzymes involved in its synthesis and degradation. Additionally, the compound may have potential applications in the development of new drugs and therapies for metabolic disorders.
Méthodes De Synthèse
2-Hydroxyglutaryl-5-coenzyme A is synthesized in the mitochondria of eukaryotic cells. The synthesis process involves the enzymatic activity of 2-amino-6-oxohexanoate synthase, which catalyzes the conversion of 2-aminoadipate semialdehyde to 2-hydroxyglutaryl-5-coenzyme A. The reaction requires the presence of coenzyme A, which acts as a cofactor and is essential for the formation of the final product.
Applications De Recherche Scientifique
2-Hydroxyglutaryl-5-coenzyme A has been extensively studied in scientific research, particularly in the field of biochemistry and metabolism. The compound has been used as a substrate to study the enzymatic activity of 2-amino-6-oxohexanoate synthase and other enzymes involved in the lysine degradation pathway. Additionally, 2-hydroxyglutaryl-5-coenzyme A has been used as a marker for lysine catabolism in various metabolic studies.
Propriétés
Numéro CAS |
137374-53-9 |
|---|---|
Nom du produit |
2-Hydroxyglutaryl-5-coenzyme A |
Formule moléculaire |
C26H42N7O20P3S |
Poids moléculaire |
897.6 g/mol |
Nom IUPAC |
5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-hydroxy-5-oxopentanoic acid |
InChI |
InChI=1S/C26H42N7O20P3S/c1-26(2,20(38)23(39)29-6-5-15(35)28-7-8-57-16(36)4-3-13(34)25(40)41)10-50-56(47,48)53-55(45,46)49-9-14-19(52-54(42,43)44)18(37)24(51-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-14,18-20,24,34,37-38H,3-10H2,1-2H3,(H,28,35)(H,29,39)(H,40,41)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t13?,14-,18-,19-,20+,24-/m1/s1 |
Clé InChI |
LTHKYRZAVRCUOF-RMNRSTNRSA-N |
SMILES isomérique |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCC(C(=O)O)O)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC(C(=O)O)O)O |
SMILES canonique |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC(C(=O)O)O)O |
Synonymes |
2-hydroxyglutaryl-5-CoA 2-hydroxyglutaryl-5-coenzyme A 5-coenzyme A, 2-hydroxyglutaryl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



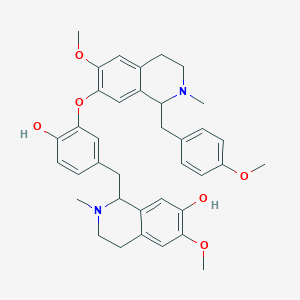
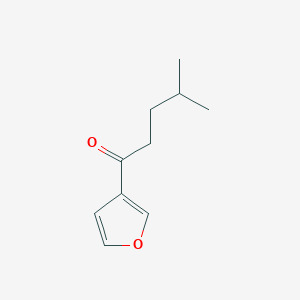
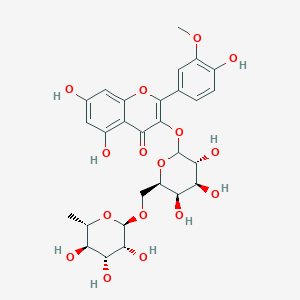

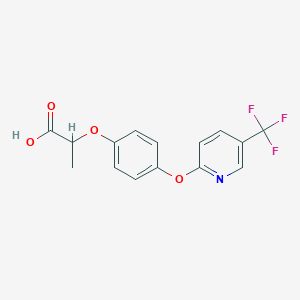
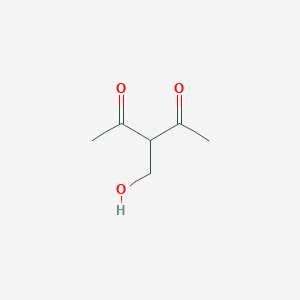
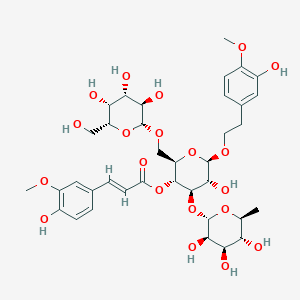
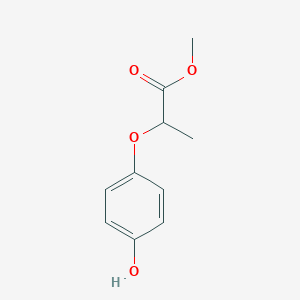
![4-Methyl-1-[[2-[(4-methylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide](/img/structure/B150282.png)
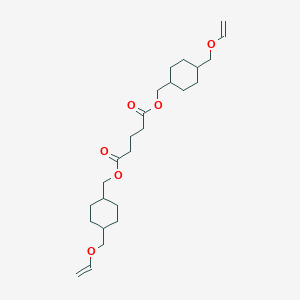
![2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane](/img/structure/B150292.png)
